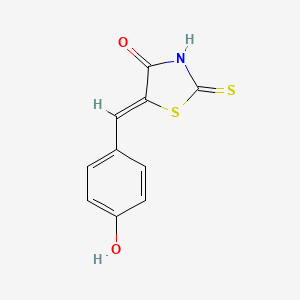

(Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYIDZVPIAJJPF-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361295 | |

| Record name | (5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-79-3 | |

| Record name | NSC43399 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon bonds between aldehydes and compounds containing active methylene groups. In this case, the reaction involves the condensation of 4-hydroxybenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation reaction can be scaled up for industrial purposes. The reaction conditions, such as temperature and solvent choice, can be optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules.

Biology

The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells .

Medicine

In medicine, this compound and its derivatives are being investigated for their therapeutic potential. Their ability to interact with biological targets makes them candidates for drug development .

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as fluorescence .

Mechanism of Action

The mechanism of action of (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The hydroxybenzylidene moiety can participate in hydrogen bonding and π-π interactions, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The pharmacological profile of rhodanine derivatives is highly dependent on the substituents attached to the benzylidene moiety. Below is a comparative analysis of structurally related compounds:

Pharmacological Activity Trends

- Hydroxyl and Methoxy Groups : Derivatives like 5-HMT and the parent 4-hydroxy compound exhibit strong tyrosinase inhibition due to hydrogen bonding with the enzyme’s active site .

- Halogen Substitution: Fluorine and chlorine enhance metabolic stability and target binding. The 3-fluoro derivative showed superior anticancer activity compared to non-halogenated analogs .

- Alkyl Chains : Ethoxy (MHY695) and methyl groups improve lipophilicity, enhancing cellular uptake and cytotoxicity .

Limitations and Challenges

- Solubility : Hydroxyl groups improve solubility but reduce blood-brain barrier penetration, limiting applications in neurological disorders .

- Isomer Separation : E/Z isomer separation remains challenging, requiring HPLC or crystallization techniques .

- Toxicity : Some derivatives (e.g., 4-chloro analog) exhibit hepatotoxicity at high doses, necessitating structural optimization .

Biological Activity

(Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinedione class, which has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure characterized by a thiazole ring fused with a carbonyl group and a thioether. The presence of the 4-hydroxybenzylidene moiety significantly influences its chemical properties and biological activities. This structural uniqueness distinguishes it from other thiazolidinediones, enhancing its potential as a pharmaceutical candidate.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study reported an IC50 value of 0.028 µM against various protein kinases such as DYRK1A, CK1, CDK5/p25, and GSK3α/β . These findings suggest that the compound may inhibit tumor cell proliferation through targeted kinase inhibition.

2. Antioxidant Properties

The compound has shown strong antioxidant effects, reducing reactive oxygen species (ROS) levels and exhibiting radical scavenging activities. This property may underlie its potential in preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

In vitro studies indicate that this compound can modulate inflammatory pathways, contributing to its anti-inflammatory activity. This effect is particularly relevant in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects involve:

- Protein Kinase Inhibition : The compound selectively inhibits specific kinases involved in cell growth and survival pathways.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers.

- Modulation of Inflammatory Cytokines : The compound may downregulate pro-inflammatory cytokines, thus alleviating inflammation.

Case Study 1: Anticancer Activity

A detailed study investigated the effects of this compound on six tumor cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction in cancer cells .

Case Study 2: Antioxidant Effects

In another study, the compound was tested for its ability to inhibit lipid peroxidation in cellular models. Results showed that it effectively reduced malondialdehyde levels, a marker of oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiazolidinedione | Thiazolidinedione | Known for insulin-sensitizing properties |

| Benzothiazole | Benzothiazole | Exhibits antimicrobial activity |

| 2-Thioxoimidazolidine | 2-Thioxoimidazolidine | Potential anti-cancer agent |

While these compounds share structural similarities with this compound, the specific hydroxyl substitution on the benzylidene group significantly influences its biological activity profile.

Q & A

Q. What are the standard synthetic routes for (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one and 4-hydroxybenzaldehyde. Key steps include:

- Refluxing equimolar reactants in glacial acetic acid with sodium acetate as a base (yields ~85%) .

- Monitoring reaction progress via TLC (20% ethyl acetate/n-hexane) and purification by recrystallization in ethanol . Optimization strategies : Microwave irradiation can reduce reaction time compared to conventional heating, with comparable yields . Adjusting solvent polarity (e.g., ethanol vs. DMF) and base strength (e.g., K₂CO₃) may enhance regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers anticipate?

- ¹H/¹³C NMR : Confirm the (Z)-configuration via deshielded benzylidene proton (δ ~7.5–8.0 ppm) and thiocarbonyl carbon (δ ~190–200 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C=S stretch) .

- Mass Spectrometry (LC-MS) : Molecular ion peak matching the molecular weight (e.g., m/z ~278 for C₁₀H₇NO₃S₂) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and compare retention times against standards .

- Stability : Conduct accelerated degradation studies under UV light, humidity, and elevated temperatures (40–60°C). Monitor via TLC or DSC (melting point ~200–220°C) .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in antimicrobial assays?

- Derivatization : Introduce substituents at the 4-hydroxybenzylidene or thioxothiazolidinone moieties (e.g., halogens, methoxy groups) to assess electronic effects on bioactivity .

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Compare with rhodanine derivatives .

- Mechanistic studies : Use fluorescence quenching to evaluate interactions with bacterial membrane proteins (e.g., porins) .

Q. How does this compound interact with oxidative stress pathways, and what methodologies validate its enzyme inhibition potential?

- Target identification : Molecular docking against hemoglobin subunits (PDB: 1HHO) predicts binding at the α/β interface .

- Enzyme assays : Measure ROS scavenging via DPPH radical scavenging assay (IC₅₀ ~10–50 µM) . For enzyme inhibition, use xanthine oxidase or NADPH oxidase assays with spectrophotometric monitoring of uric acid/H₂O₂ production .

Q. What analytical approaches resolve contradictions in reported bioactivity data across similar thiazolidinone derivatives?

- Meta-analysis : Compare MIC values from studies using standardized CLSI guidelines vs. non-standardized protocols .

- Cytotoxicity profiling : Normalize antimicrobial activity to mammalian cell viability (e.g., HEK293 cells) via MTT assay to distinguish selective toxicity .

- Solubility correction : Account for DMSO solvent effects in cell-based assays by measuring partition coefficients (logP) via shake-flask method .

Q. How can researchers design comparative studies to evaluate the anticancer efficacy of this compound against related analogs?

- Cell line panels : Test across NCI-60 cancer cells (e.g., MCF-7, A549) with cisplatin as a positive control. Use SRB assay for IC₅₀ determination .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays and validate with flow cytometry (Annexin V/PI staining) .

- Resistance profiling : Compare efficacy in wild-type vs. P-glycoprotein-overexpressing (MDR1) cell lines .

Methodological Considerations

- Synthesis reproducibility : Ensure anhydrous conditions for condensation steps to avoid hydrolysis of the thioxothiazolidinone core .

- Data validation : Cross-reference spectral data with PubChem entries (CID: 6164906) and crystallographic databases (e.g., CCDC) .

- Ethical compliance : Adhere to biosafety level (BSL-2) protocols for antimicrobial testing and dispose of organic solvents per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.